molecular formula C8H12F3N3 B11732844 ethyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine

ethyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine

Cat. No.: B11732844
M. Wt: 207.20 g/mol
InChI Key: UHDWEJDRQCDRJJ-UHFFFAOYSA-N
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Description

Ethyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine is a chemical compound characterized by the presence of a trifluoroethyl group attached to a pyrazole ring, which is further connected to an ethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Trifluoroethyl Group: The trifluoroethyl group is introduced via a nucleophilic substitution reaction using a suitable trifluoroethylating agent, such as 2,2,2-trifluoroethyl iodide.

    Attachment of the Ethylamine Moiety: The final step involves the alkylation of the pyrazole ring with ethylamine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethylamine moiety, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the pyrazole ring, potentially converting it to a dihydropyrazole derivative.

    Substitution: The trifluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be employed for substitution reactions.

Major Products

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of dihydropyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Ethyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structural features make it a candidate for the development of advanced materials with specific properties.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its biological activity.

    Industrial Applications: The compound is investigated for its potential use in the synthesis of agrochemicals and other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of ethyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The pyrazole ring can form hydrogen bonds and π-π interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroethylamine: Shares the trifluoroethyl group but lacks the pyrazole ring.

    1-(2,2,2-Trifluoroethyl)-1H-pyrazole: Contains the pyrazole ring and trifluoroethyl group but lacks the ethylamine moiety.

    Ethylamine: Contains the ethylamine moiety but lacks the pyrazole ring and trifluoroethyl group.

Uniqueness

Ethyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine is unique due to the combination of the trifluoroethyl group, pyrazole ring, and ethylamine moiety. This combination imparts distinct physicochemical properties and potential biological activities that are not observed in the similar compounds listed above.

Properties

Molecular Formula

C8H12F3N3

Molecular Weight

207.20 g/mol

IUPAC Name

N-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methyl]ethanamine

InChI

InChI=1S/C8H12F3N3/c1-2-12-3-7-4-13-14(5-7)6-8(9,10)11/h4-5,12H,2-3,6H2,1H3

InChI Key

UHDWEJDRQCDRJJ-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=CN(N=C1)CC(F)(F)F

Origin of Product

United States

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